molecular formula C17H16N4O4S B2934405 N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 923250-82-2

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No. B2934405
CAS RN: 923250-82-2
M. Wt: 372.4
InChI Key: DPZJVOCIRUAJTO-UHFFFAOYSA-N
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Description

The compound “N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, an oxadiazole ring, and a tosyl group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . Oxadiazole is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. The tosyl group is a functional group derived from toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring, for example, can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity .

Scientific Research Applications

COMT Inhibition for Parkinson's Disease Treatment

One significant application involves the discovery of a compound acting as a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT). This discovery highlighted the compound's potential as an adjunct to L-Dopa therapy in the treatment of Parkinson's disease, demonstrating comparable activity to entacapone and lower toxicity compared to tolcapone (Kiss et al., 2010).

Anticancer Evaluation

Another application is in the anticancer domain, where certain 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases have been synthesized and shown to exhibit significant cytotoxicity against various human cancer cell lines. Notably, Mannich base derivatives displayed potent activity against gastric cancer, highlighting their therapeutic potential (Megally Abdo & Kamel, 2015).

Lead-like Scaffolds for Medicinal Chemistry

Further, the acid-catalyzed C-H activation of N-oxides provides a convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents. This process offers a new approach for developing "lead-like" scaffolds in medicinal chemistry, emphasizing the method's atom economy, environmental friendliness, and scalability (Geyl et al., 2019).

Antimicrobial and Antimycobacterial Activities

The antimicrobial and antimycobacterial activities of various derivatives have been documented, showing effectiveness against pathogenic bacteria and fungi. For instance, pyridinium-tailored compounds containing 1,3,4-oxadiazole scaffolds exhibited significant activities against pathogenic bacteria and fungal strains, potentially serving as new lead compounds in antimicrobial chemotherapy (Zhou et al., 2017). Additionally, some 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have shown interesting antimycobacterial activity against Mycobacterium tuberculosis strains (Navarrete-Vázquez et al., 2007).

Apoptosis Induction and Akt Activity Inhibition

Also, the induction of apoptosis and inhibition of Akt activity have been explored. The discovery of certain 1,2,4-oxadiazoles as apoptosis inducers through caspase- and cell-based high-throughput screening assays showcases their potential as anticancer agents. Specifically, their ability to arrest cancer cells in the G1 phase and induce apoptosis, combined with in vivo activity in tumor models, illustrates their therapeutic promise (Zhang et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyridine derivatives are used in medicinal chemistry and can interact with biological targets in various ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, based on its structural features .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-12-4-6-14(7-5-12)26(23,24)10-8-15(22)19-17-21-20-16(25-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJVOCIRUAJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

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